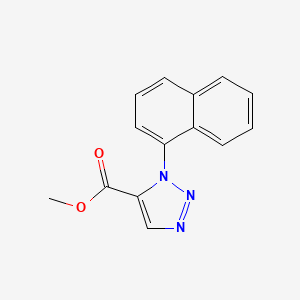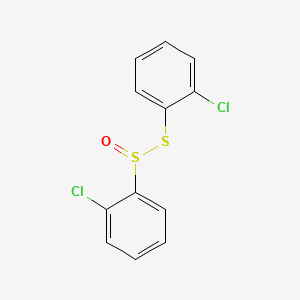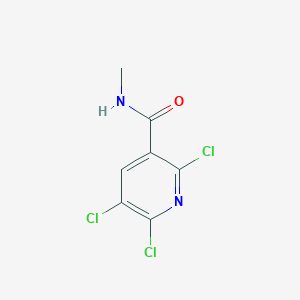
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is a compound that features a pyrrolidinone ring and a dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid typically involves the reaction of dodecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to form the NHS ester of dodecanoic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The compound can be hydrolyzed to dodecanoic acid and N-hydroxysuccinimide under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Dodecanoic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, facilitating the formation of amide bonds with amines. This property makes it useful in various applications, including protein modification and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with similar reactivity and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a pyrrolidinone ring and similar reactivity.
Uniqueness
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is unique due to its long dodecanoic acid chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer hydrophobic chains .
Propiedades
IUPAC Name |
12-(2,5-dioxopyrrolidin-1-yl)oxy-12-oxododecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-13-11-12-14(19)17(13)23-16(22)10-8-6-4-2-1-3-5-7-9-15(20)21/h1-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLDWSALUCTPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)




![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)


![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)



